Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18042873
InChI: InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC18042873

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3
Standard InChI Key NHCJTPJRBDUQQS-UHFFFAOYSA-N
Canonical SMILES CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a bicyclo[3.1.1]heptane scaffold, where a nitrogen atom is integrated into the bridged bicyclic system. Key substituents include:

  • A tert-butyl ester group at position 3, enhancing steric bulk and stability.

  • A hydroxymethyl group at position 1, providing a site for further functionalization.

  • A methyl group at position 5, contributing to stereochemical complexity.

The stereochemistry is defined by the R and S configurations at chiral centers, as evidenced by its IUPAC name and crystallographic data .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3
Molecular Weight241.33 g/mol
IUPAC Nametert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Canonical SMILESCC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO

Spectroscopic Data

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra reveal distinct signals for the tert-butyl group (δ\delta 1.42 ppm, singlet), hydroxymethyl protons (δ\delta 3.65 ppm, multiplet), and methyl substituents (δ\delta 1.12 ppm, doublet) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 241.1521 [M+H]+^+ .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Core Formation: Cyclization of precursor amines or lactams under acidic or basic conditions to form the azabicycloheptane core .

  • Functionalization: Introduction of the hydroxymethyl group via reductive amination or Grignard addition .

  • Esterification: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) to install the tert-butyl ester.

A scalable route reported by Fort et al. (2010) achieves a 43% yield over nine steps, utilizing chiral lactone precursors and epimerization strategies to enhance diastereomeric purity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Bicyclic Core FormationH2_2SO4_4, reflux65%
Hydroxymethyl AdditionNaBH4_4, EtOH74%
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, CH2_2Cl2_285%

Challenges and Innovations

  • Stereochemical Control: Epimerization/hydrolysis steps are critical to isolate the desired diastereomer .

  • Scalability: Transitioning from milligram to kilogram-scale production requires optimized purification (e.g., column chromatography vs. crystallization) .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with the tert-butyl group undergoing retro-esterification.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL) .

Table 3: Physicochemical Profile

PropertyValueSource
Melting PointNot reported
LogP2.1 (calculated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ester carbonyl, hydroxyl, amine)

Analytical and Quality Control Methods

Stability Studies

  • Forced Degradation: Exposure to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions reveals degradation products via LC-MS .

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